Acetato de 1-cianovinilo

Descripción general

Descripción

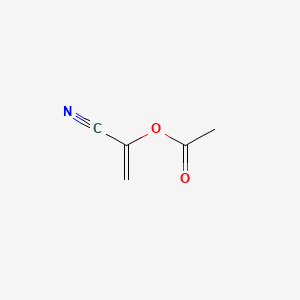

1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, is an organic compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a vinyl group (–CH=CH2) .

Aplicaciones Científicas De Investigación

1-Cyanovinyl acetate has several scientific research applications:

Mecanismo De Acción

C5H5NO2C_5H_5NO_2C5H5NO2

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Biochemical Pathways

It’s known that cyanovinyl derivatives can participate in various chemical reactions. For instance, cyanovinyl phosphate, derived from 1-cyanovinyl acetate, shows interesting hydrolysis behavior, converting uridine to uridine monophosphate and phosphate to pyrophosphate. This suggests that 1-Cyanovinyl acetate may play a role in biochemical pathways involving these conversions.

Análisis Bioquímico

Biochemical Properties

1-Cyanovinyl acetate plays a significant role in biochemical reactions, particularly in the formation of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of functional groups to organic substrates. For instance, it can act as a dienophile in Diels-Alder reactions, forming adducts with dienes . This interaction is crucial in synthetic organic chemistry, where it helps in the construction of complex molecular architectures.

Cellular Effects

The effects of 1-Cyanovinyl acetate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-Cyanovinyl acetate can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, 1-Cyanovinyl acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. For example, it can act as an inhibitor in certain enzymatic reactions, preventing the substrate from binding to the active site . This inhibition can lead to changes in the overall metabolic activity of the cell. Furthermore, 1-Cyanovinyl acetate can influence gene expression by interacting

Métodos De Preparación

1-Cyanovinyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of acetic anhydride with acrylonitrile in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Análisis De Reacciones Químicas

1-Cyanovinyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition: 1-Cyanovinyl acetate can participate in Diels-Alder reactions as a dienophile, forming cyclohexene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-Cyanovinyl acetate can be compared with other similar compounds, such as:

Vinyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.

Acrylonitrile: Contains a cyano group but lacks the acetate group, leading to different reactivity and applications.

Methyl acrylate: Contains an ester group but lacks the cyano group, resulting in different chemical properties and uses.

The uniqueness of 1-Cyanovinyl acetate lies in its combination of both the cyano and acetate groups, which provides a versatile reactivity profile for various synthetic applications .

Actividad Biológica

1-Cyanovinyl acetate (CVA), also known as 2-acetoxyacrylonitrile, is a compound with significant chemical properties and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 111.10 g/mol

- CAS Number : 3061-65-2

- Physical State : Colorless to light yellow liquid

- Purity : >97.0% (GC)

Mechanisms of Biological Activity

1-Cyanovinyl acetate exhibits various biological activities primarily due to its ability to interact with cellular pathways. Its mechanisms include:

- Antiproliferative Effects : CVA has been studied for its ability to inhibit cell proliferation in various cancer cell lines. Its activity is often compared to established chemotherapeutics, demonstrating significant effects on cell viability and apoptosis induction.

- Diels-Alder Reactions : CVA is utilized in synthetic organic chemistry, particularly in Diels-Alder reactions, which can lead to biologically active compounds. The regioselectivity of these reactions is influenced by the substituents on the dienophile, including CVA .

Antiproliferative Activity

A study published in Molecules reported the synthesis of novel compounds based on CVA and their evaluation against Burkitt lymphoma (BL) cell lines. The results indicated that certain derivatives of CVA displayed IC values in the low micromolar range, suggesting potent antiproliferative effects:

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 15 | 0.17 | MUTU-1 |

| 16b | 0.38 | MUTU-1 |

| 16c | 0.45 | DG-75 |

| Taxol | 9.8 | Control |

These findings highlight the potential of CVA derivatives as candidates for further development in cancer therapy .

Diels-Alder Reaction Studies

Research has demonstrated that CVA participates effectively in Diels-Alder reactions, yielding cycloadducts with high regioselectivity. For instance, when reacting with 10-allyl-1,8-dichloroanthracene, CVA produced cycloadducts in yields exceeding 85%, showcasing its utility in synthetic applications that may lead to biologically active molecules .

Toxicity and Safety Considerations

Despite its potential biological applications, CVA is associated with significant toxicity:

- Hazard Statements :

- Fatal upon skin contact (H310)

- Toxic if swallowed (H301)

- Causes serious eye damage (H318)

Safety precautions must be adhered to when handling this compound, including the use of personal protective equipment and proper storage conditions .

Propiedades

IUPAC Name |

1-cyanoethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSHREXVLSTLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184676 | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3061-65-2 | |

| Record name | 2-(Acetyloxy)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanovinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 1-cyanovinyl acetate in organic synthesis?

A1: 1-cyanovinyl acetate serves as a valuable dienophile in Diels-Alder reactions. [, , , , , , , ] This reaction allows for the construction of complex cyclic structures from simpler starting materials, making it a powerful tool in synthetic organic chemistry.

Q2: Can you give an example of how 1-cyanovinyl acetate's regioselectivity in Diels-Alder reactions has been studied?

A2: Researchers investigated the Diels-Alder reaction of 10-allyl-1,8-dichloroanthracene with 1-cyanovinyl acetate. [] They found that the reaction exclusively yielded the ortho isomer, highlighting the influence of steric effects on the reaction's regioselectivity.

Q3: Are there any examples of using 1-cyanovinyl acetate to access natural product scaffolds?

A3: Yes, 1-cyanovinyl acetate has been utilized in several synthetic routes towards natural product scaffolds. For example, it was used in the synthesis of the gastroprotective substance AI-77-B and its analogs. [] Additionally, it served as a starting point in synthetic studies towards furanoheliangolides, where a Diels-Alder reaction with 1-cyanovinyl acetate was a key step. []

Q4: Has 1-cyanovinyl acetate played a role in the synthesis of any carbohydrate derivatives?

A4: Yes, 1-cyanovinyl acetate has proven useful in carbohydrate synthesis. Researchers successfully synthesized undeculofuranoside derivatives of herbicidins and related analogs, leveraging the Diels-Alder adduct of furan and 1-cyanovinyl acetate as a crucial building block. [] This adduct was further employed in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which acted as precursors for protected 2,6-anhydrohepturonic acid derivatives. These derivatives proved valuable for constructing (1→3)-C,C-linked trisaccharides. []

Q5: Beyond Diels-Alder reactions, are there other reactions where 1-cyanovinyl acetate displays unique reactivity?

A5: Interestingly, during efforts to leverage a Pt(II)-catalyzed carbocycloisomerization, researchers discovered that bis(1-cyanovinyl acetate) could be used to generate 3-oxidopyrylium ions. [] This unexpected reactivity highlights the potential for 1-cyanovinyl acetate derivatives to participate in novel synthetic transformations.

Q6: Has the conformational behavior of 1-cyanovinyl acetate been investigated?

A6: Yes, researchers used multiple-mode two-dimensional infrared (2D-IR) spectroscopy to map the molecular conformations of 1-cyanovinyl acetate in solution. [] By analyzing the transition dipole moments of different vibrational modes, they determined the three-dimensional structure and population distribution of the molecule's conformers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.